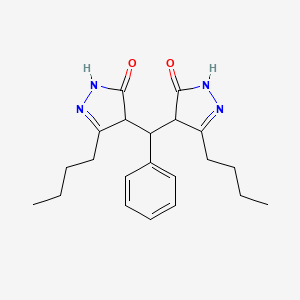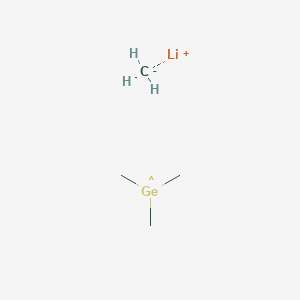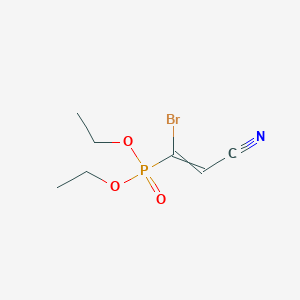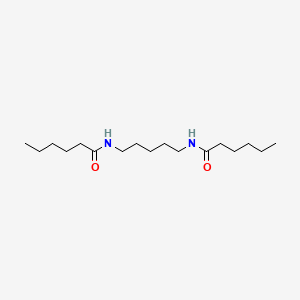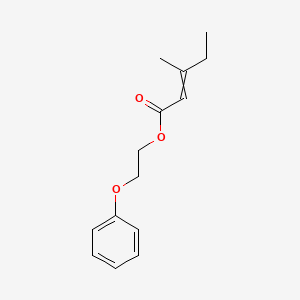methanone CAS No. 58247-60-2](/img/structure/B14613647.png)
[5-(3,4-Dichlorobutyl)pyridin-2-yl](morpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a dichlorobutyl group and a morpholinyl methanone moiety, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with a dichlorobutyl halide, followed by the introduction of the morpholin-4-yl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring and the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
In medicine, 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Unique due to its specific substitution pattern.
4-(3,4-Dichlorobutyl)pyridin-2-ylmethanone: Similar structure but different substitution position.
5-(3,4-Dichlorobutyl)pyridin-3-ylmethanone: Variation in the position of the pyridine ring substitution.
Uniqueness
The uniqueness of 5-(3,4-Dichlorobutyl)pyridin-2-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
58247-60-2 |
|---|---|
分子式 |
C14H18Cl2N2O2 |
分子量 |
317.2 g/mol |
IUPAC 名称 |
[5-(3,4-dichlorobutyl)pyridin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-9-12(16)3-1-11-2-4-13(17-10-11)14(19)18-5-7-20-8-6-18/h2,4,10,12H,1,3,5-9H2 |
InChI 键 |
XJYYJMBXEASIDR-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=NC=C(C=C2)CCC(CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


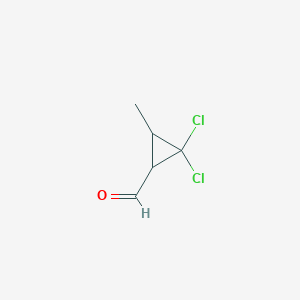
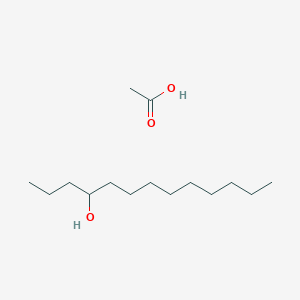
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
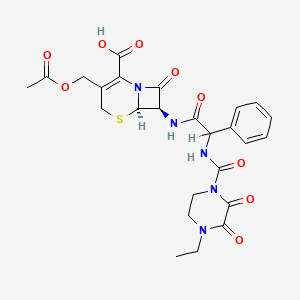
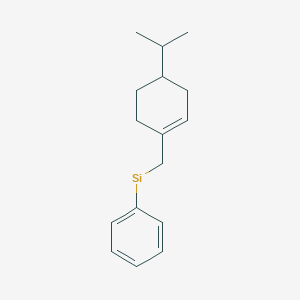
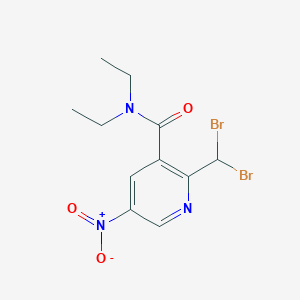
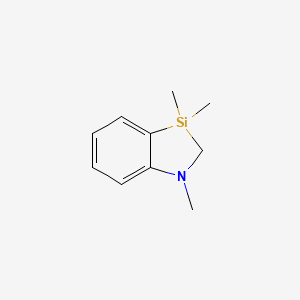
![1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14613604.png)
